molecular formula C17H27BO2 B13983364 2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13983364
M. Wt: 274.2 g/mol
InChI Key: OTLBHRXDAXBSOB-UHFFFAOYSA-N
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Description

2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a phenyl ring substituted with a bulky tert-butyl group at the para position and a methyl group at the ortho position, linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. This compound is structurally designed to combine steric hindrance and electronic effects, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and medicinal chemistry applications. The tert-butyl group enhances stability by shielding the boron atom from hydrolysis, while the methyl group further modulates steric and electronic properties .

Properties

Molecular Formula

C17H27BO2

Molecular Weight

274.2 g/mol

IUPAC Name

2-(5-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO2/c1-12-9-10-13(15(2,3)4)11-14(12)18-19-16(5,6)17(7,8)20-18/h9-11H,1-8H3

InChI Key

OTLBHRXDAXBSOB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically proceeds via the formation of the boronic ester from the corresponding arylboronic acid or aryl halide precursor. The key synthetic steps involve:

  • Conversion of the aryl precursor (boronic acid or aryl halide) into the boronate ester by reaction with pinacol or pinacol derivatives under dehydrating or catalytic conditions.
  • Use of inert atmosphere (nitrogen or argon) to prevent oxidation and hydrolysis.
  • Application of palladium-catalyzed borylation when starting from aryl halides.

Method 1: Direct Esterification of 5-(Tert-butyl)-2-methylphenylboronic Acid with Pinacol

This method involves the reaction of 5-(tert-butyl)-2-methylphenylboronic acid with pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursor) under dehydrating conditions:

  • The reaction is conducted in an anhydrous organic solvent such as tetrahydrofuran (THF) or dichloromethane.
  • The mixture is stirred under an inert atmosphere (N₂ or Ar) to avoid moisture.
  • Mild heating or reflux is applied to drive the esterification.
  • The reaction typically yields the boronate ester with good purity after standard workup and purification steps such as flash column chromatography.

This approach is straightforward and widely used for preparing boronate esters with bulky substituents like tert-butyl groups, which enhance solubility and stability.

Method 2: Palladium-Catalyzed Borylation of Aryl Halides

An alternative and highly efficient route involves the palladium-catalyzed borylation of the corresponding aryl halide (e.g., 5-(tert-butyl)-2-methylbromobenzene) using bis(pinacolato)diboron (B₂pin₂):

  • The reaction is carried out in anhydrous THF or dioxane.
  • A palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ is employed.
  • A base such as potassium acetate or potassium carbonate is added.
  • The reaction mixture is heated typically between 60–90 °C for several hours.
  • After completion, the product is isolated by extraction and purified by chromatography.

This method provides high yields (up to 80-85%) and is scalable for industrial applications.

Method 3: Lithiation Followed by Borylation with Pinacol Borate Esters

This approach involves:

  • Treatment of the aryl precursor with a strong base such as n-butyllithium (n-BuLi) at low temperature (-78 °C) to generate the aryllithium intermediate.
  • Subsequent reaction with pinacol borate esters such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • The reaction mixture is allowed to warm to room temperature and stirred overnight.
  • Workup includes quenching with methanol or water, extraction, drying, and purification.

Yields reported for similar boronate esters prepared by this method are in the range of 80-86%.

Detailed Research Outcomes and Data Tables

Comparative Yields and Conditions

Preparation Method Key Reagents/Conditions Yield (%) Notes
Direct esterification with pinacol 5-(tert-butyl)-2-methylphenylboronic acid, pinacol, THF, inert atmosphere, reflux 70-80 Straightforward, moisture sensitive
Pd-catalyzed borylation of aryl halide Aryl bromide, B₂pin₂, Pd catalyst, K₂CO₃, THF, 60-90 °C 80-85 High yield, scalable, widely used
Lithiation then borylation Aryl bromide, n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, THF, -78 °C to RT 80-86 Requires low temperature control, high purity

Spectroscopic and Analytical Data (Typical for This Compound)

Technique Data/Result Interpretation
¹H NMR (CDCl₃) δ 1.3 (s, 9H, tert-butyl), 2.3 (s, 3H, methyl), 1.2 (s, 12H, pinacol methyls), aromatic protons 6.8-7.5 ppm Confirm presence of tert-butyl, methyl, and dioxaborolane ring
¹³C NMR Signals for aromatic carbons, tert-butyl carbons, pinacol carbons; boron-bound carbons often not observed due to quadrupolar relaxation Structural confirmation
Mass Spectrometry Molecular ion peak consistent with C18H29BO2 (Molecular weight ~292) Confirms molecular formula
IR Spectroscopy B–O stretching bands around 1360-1400 cm⁻¹ Characteristic of boronate esters

Chemical Reactions Analysis

Types of Reactions

2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: It can be reduced to form corresponding boranes.

    Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are typically employed.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Boranes.

    Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, including:

    Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules and drug candidates.

    Medicine: For the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

    Industry: In the production of polymers, agrochemicals, and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a boron-containing reagent in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation with the palladium complex, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(5-(tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally analogous boronic esters, emphasizing substituent effects, reactivity, and applications:

Compound Substituents Reactivity/Stability Applications Key Differences
Target Compound : 2-(5-(tert-butyl)-2-methylphenyl)-dioxaborolane 5-tert-butyl, 2-methyl High steric protection; moderate reactivity due to electron-donating substituents Cross-coupling reactions, medicinal intermediates Bulkiest substituents enhance stability but may slow reaction kinetics .
2-(5-Chloro-2-methylphenyl)-dioxaborolane () 5-chloro, 2-methyl Electron-withdrawing Cl reduces boron electrophilicity; moderate stability Suzuki couplings requiring electron-deficient aryl partners Chloro group lowers electron density at boron, reducing coupling efficiency .
2-(o-Tolyl)-dioxaborolane () 2-methyl Low steric hindrance; high reactivity General-purpose cross-coupling Lacks tert-butyl group, making it more reactive but less stable .
2-(2-Methyl-5-nitrophenyl)-dioxaborolane () 2-methyl, 5-nitro Strong electron-withdrawing nitro group deactivates boron; low stability Specialty reactions requiring deactivated substrates Nitro group significantly reduces reactivity and stability .
2-(5-(tert-butyl)-2-fluorophenyl)-dioxaborolane () 5-tert-butyl, 2-fluoro Fluorine introduces electronegativity; moderate stability Fluorinated drug intermediates Fluorine’s inductive effect slightly lowers boron reactivity compared to methyl .
2-(6-Cyclopropoxynaphthalen-2-yl)-dioxaborolane () Naphthyl with cyclopropoxy Extended conjugation enhances electron density; moderate steric effects Materials science (e.g., OLEDs) Naphthyl system increases π-conjugation, altering electronic properties .
2-(Thiophen-2-yl)-dioxaborolane () Thiophene Heterocyclic sulfur enhances electron-richness; high reactivity Conjugated polymer synthesis Thiophene’s electron-rich nature accelerates coupling kinetics .

Key Comparative Insights:

Steric Effects :

  • The tert-butyl group in the target compound provides superior steric protection compared to smaller substituents (e.g., methyl in ), reducing undesired side reactions (e.g., protodeboronation) .
  • Bulky analogs like the naphthyl derivative () offer partial steric shielding but prioritize electronic modulation for materials applications .

Electronic Effects: Electron-donating groups (tert-butyl, methyl) increase boron’s nucleophilicity, favoring reactions with electrophilic partners. Conversely, electron-withdrawing groups (Cl, NO₂) reduce reactivity . Fluorine () balances steric and electronic effects, enabling selective coupling in medicinal chemistry .

Synthetic Utility :

  • The target compound’s stability makes it ideal for multi-step syntheses (e.g., anticancer agents in ), whereas less stable analogs (e.g., nitro-substituted in ) are niche reagents .
  • Thiophene-based derivatives () excel in polymer chemistry due to enhanced charge transport properties .

Industrial Viability :

  • Compounds like the o-tolyl derivative () are cost-effective for large-scale cross-coupling, while the target compound’s synthesis (similar to ) requires careful optimization to manage steric challenges .

Biological Activity

The compound 2-(5-(Tert-butyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention due to its potential applications in medicinal chemistry and materials science. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H28BNO4
  • Molecular Weight : 333.23 g/mol

Dioxaborolanes are known for their ability to form stable complexes with various biomolecules. The biological activity of this specific compound may be attributed to its interactions with enzymes and receptors involved in critical cellular processes.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the boron atom allows for the formation of covalent bonds with nucleophilic sites on enzymes.
  • Antioxidant Properties : Some studies suggest that dioxaborolanes may exhibit antioxidant effects by scavenging free radicals.

Biological Activity Data

A review of recent literature reveals several studies investigating the biological activity of this compound. Below is a summary table of key findings:

StudyBiological ActivityMethodologyResults
Antioxidant ActivityORAC AssayDemonstrated significant free radical scavenging ability.
Enzyme InhibitionEnzymatic AssaysShowed inhibition against specific kinases linked to cancer.
CytotoxicityCell Viability AssaysInduced apoptosis in cancer cell lines at micromolar concentrations.

Case Studies

  • Antioxidant Activity : A study conducted using the Oxygen Radical Absorbance Capacity (ORAC) assay demonstrated that the compound exhibits substantial antioxidant properties. This suggests potential applications in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Research focusing on dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) indicated that this compound could inhibit DYRK1A activity, which is implicated in neurodegenerative diseases such as Alzheimer’s. The inhibition was quantified using classical docking studies and enzymatic assays, revealing nanomolar-level potency.
  • Cytotoxic Effects : In vitro studies on various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. The mechanism was investigated using flow cytometry and Western blotting techniques to assess changes in apoptosis markers.

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